molecular formula C29H31N5O2 B2959869 4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one CAS No. 939244-28-7

4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

Katalognummer B2959869
CAS-Nummer: 939244-28-7
Molekulargewicht: 481.6
InChI-Schlüssel: HHAOGMKKBNRPLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C29H31N5O2 and its molecular weight is 481.6. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metabolism in Antineoplastic Treatment

4-Hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a component in the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor. This compound is studied for its use in chronic myelogenous leukemia (CML) patients. It has been found that the parent drug Flumatinib is the main form recovered in human plasma, urine, and feces. The main metabolic pathways include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, demonstrating its significance in drug metabolism and cancer treatment (Gong et al., 2010).

G Protein-Biased Dopaminergics

Research indicates the use of 1,4-disubstituted aromatic piperazines, structurally similar to the given compound, in developing high-affinity dopamine receptor partial agonists. These compounds have shown promise in favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This finding is significant for the design of G protein-biased partial agonists as potential novel therapeutics for conditions like schizophrenia (Möller et al., 2017).

Synthesis of Functionalized Pyridines

The compound is also involved in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines. This process, through various reactions, leads to the formation of compounds with potential pharmacological properties. The versatility in synthetic routes and the generation of diverse molecular structures underscore its importance in medicinal chemistry (Mekheimer et al., 1997).

Crystal Structures and Drug Development

Studying the crystal structures of compounds related to 4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one aids in understanding drug interactions and stability. Such research is crucial in the development of new pharmaceuticals, especially in understanding how these compounds interact at the molecular level (Ullah & Altaf, 2014).

Synthesis and Receptor Binding Assays

Compounds derived from 4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one have been synthesized and assessed for their receptor binding affinities. This research is pivotal in developing new drugs with specific receptor targets, enhancing therapeutic efficacy (Guca, 2014).

Eigenschaften

IUPAC Name

4-hydroxy-6-methyl-3-[(4-methylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O2/c1-21-9-11-23(12-10-21)28(33-17-15-32(16-18-33)26-8-4-6-14-31-26)27-25(35)19-22(2)34(29(27)36)20-24-7-3-5-13-30-24/h3-14,19,28,35H,15-18,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAOGMKKBNRPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CC=CC=N3)C)O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.